3-chloro-9H-pyrido[2,3-b]indole
Overview
Description
3-chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a pyrido[2,3-b]indole core structure with a chlorine atom at the 3-position, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-9H-pyrido[2,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of indole-2-carboxenamines, which undergo intramolecular N–H/C–H coupling, often facilitated by a carbonyl 1,2-migration . Another approach involves a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-9H-pyrido[2,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: The chlorine atom at the 3-position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
3-chloro-9H-pyrido[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Industry: It is used in the development of organic electroluminescent devices and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-9H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. The chlorine atom at the 3-position can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. This compound can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. It can also exhibit antimicrobial activity by disrupting the cell membrane or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
9H-pyrido[2,3-b]indole: Lacks the chlorine atom at the 3-position, which can affect its reactivity and biological activity.
5H-pyrido[3,2-b]indole: Has a different ring fusion pattern, leading to distinct chemical properties and applications.
Indole-3-carboxylic acid: Contains a carboxyl group at the 3-position instead of a chlorine atom, influencing its solubility and reactivity.
Uniqueness
3-chloro-9H-pyrido[2,3-b]indole is unique due to the presence of the chlorine atom at the 3-position, which can significantly alter its chemical and biological properties compared to other indole derivatives. This modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications.
Properties
IUPAC Name |
3-chloro-9H-pyrido[2,3-b]indole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCPEWXQRFCMLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CC(=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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